2-Tricosanone
Overview
Description
2-Tricosanone is a long-chain ketone that has been extensively studied for its various scientific applications. It is a colorless, odorless, and waxy solid that is insoluble in water but soluble in organic solvents. This compound is widely used in the field of biochemistry, pharmacology, and material science due to its unique chemical properties.
Scientific Research Applications
1. Impurity Analysis in Pharmaceutical Products
2-Tricosanone has been identified as an impurity in certain pharmaceutical products. For instance, it was found as an impurity in Polysorbate 80, a component used in biopharmaceutical drug products. The presence of 2-Tricosanone was not due to degradation but was an inherent part of the raw material. This finding underscores the importance of controlling such impurities in pharmaceutical manufacturing to prevent visible particle formation in drug products (Hampl et al., 2018).
2. Catalytic Conversion in Chemical Reactions
2-Tricosanone has been studied in the context of chemical reactions, specifically in the transformation of methyl laurate (an ester) to tricosanone-12 using a Sn-Ce-Rh-O catalyst. This research indicates that long-chain esters can be effectively converted to ketones, such as tricosanone, using specific catalysts, which has implications for various chemical synthesis processes (Klimkiewicz & Teterycz, 2002).
3. Role in Natural Products Chemistry
In the field of natural products chemistry, compounds structurally related to 2-tricosanone, such as 2-alkylchromanones, have been isolated from natural sources like Polygonum aubertii Henry. These compounds, including variations like 2-tricosyl-2,5,7-trihydroxy-chromanone, contribute to our understanding of the chemical diversity in nature and potential applications in medicinal chemistry (Zhao et al., 2010).
properties
IUPAC Name |
tricosan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h3-22H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGAHRPPRPQDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993923 | |
Record name | Tricosan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tricosanone | |
CAS RN |
7320-54-9 | |
Record name | 2-Tricosanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7320-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tricosanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricosan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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